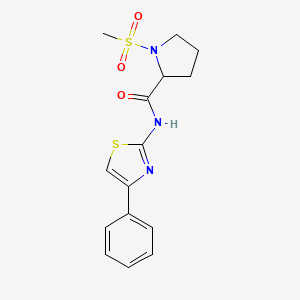

1-(methylsulfonyl)-N-(4-phenylthiazol-2-yl)pyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

1-methylsulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S2/c1-23(20,21)18-9-5-8-13(18)14(19)17-15-16-12(10-22-15)11-6-3-2-4-7-11/h2-4,6-7,10,13H,5,8-9H2,1H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNJMIXVDWYZHNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC1C(=O)NC2=NC(=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methylsulfonyl)-N-(4-phenylthiazol-2-yl)pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

Introduction of the Thiazole Ring: The thiazole ring is introduced through a condensation reaction between a thioamide and a haloketone.

Attachment of the Methylsulfonyl Group: The methylsulfonyl group is added via a sulfonylation reaction using a sulfonyl chloride reagent.

Coupling of the Thiazole and Pyrrolidine Rings: The final step involves coupling the thiazole and pyrrolidine rings through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(methylsulfonyl)-N-(4-phenylthiazol-2-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(methylsulfonyl)-N-(4-phenylthiazol-2-yl)pyrrolidine-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-N-(4-phenylthiazol-2-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Research Findings and Implications

- Stereochemistry : Compounds with (2S,4R) configurations (e.g., Examples 157 and 51) show enhanced target selectivity due to spatial alignment, suggesting the target compound’s stereochemistry is critical for activity .

- Metabolic Stability : Methylsulfonyl groups (as in the target compound and ) resist oxidative metabolism better than ester or acylated analogues .

- Solubility vs. Permeability : Hydroxy groups (Example 157) improve solubility but reduce blood-brain barrier penetration, whereas lipophilic groups () favor membrane permeability at the cost of solubility .

Biological Activity

1-(Methylsulfonyl)-N-(4-phenylthiazol-2-yl)pyrrolidine-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C15H17N3O3S

- Molecular Weight : 351.4 g/mol

- CAS Number : 1236269-18-3

The compound exhibits various biological activities primarily attributed to its thiazole and pyrrolidine moieties. Thiazole derivatives are known for their antitumor , anticonvulsant , and anti-inflammatory properties. The methylsulfonyl group enhances solubility and bioavailability, which is crucial for the compound's efficacy.

Antitumor Activity

This compound has shown promising results in inhibiting tumor cell proliferation. In vitro studies demonstrated that it possesses significant cytotoxic effects against various cancer cell lines, including:

- HT29 (Colorectal cancer)

- Jurkat (T-cell leukemia)

The IC50 values indicate potent activity, with some studies reporting values comparable to established chemotherapeutic agents like doxorubicin .

Anticonvulsant Activity

The compound's thiazole component contributes to its anticonvulsant properties. Research indicates that derivatives with similar structures have successfully reduced seizure activity in animal models. The SAR analysis suggests that modifications in the phenyl ring can enhance anticonvulsant efficacy .

Inhibition of Protein Targets

Recent studies have identified the compound as a potential inhibitor of specific protein targets involved in cancer progression. For instance, it has been evaluated for its ability to inhibit the murine double minute 2 (MDM2) protein, which is implicated in tumor growth regulation. The binding affinity and resultant biological activity were assessed through various assays, indicating moderate inhibition of cell growth in certain cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

- Thiazole Ring : Essential for cytotoxic activity.

- Pyrrolidine Core : Modifications here can enhance or reduce bioactivity.

- Methylsulfonyl Group : Improves solubility and stability.

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Model | IC50 Value | Reference |

|---|---|---|---|

| Antitumor | HT29 | < 1 µg/mL | |

| Anticonvulsant | PTZ-induced seizures | Significant reduction | |

| MDM2 Inhibition | SJSA-1 | Moderate inhibition |

Case Studies

Several studies have highlighted the efficacy of this compound:

- Antitumor Efficacy : A study demonstrated that treatment with the compound resulted in a significant decrease in tumor size in murine models, suggesting its potential as a therapeutic agent in oncology .

- Anticonvulsant Activity : In a controlled experiment, the compound was administered to rats subjected to induced seizures, resulting in a notable decrease in seizure frequency compared to control groups .

Q & A

Q. What are the key steps for synthesizing 1-(methylsulfonyl)-N-(4-phenylthiazol-2-yl)pyrrolidine-2-carboxamide, and how can reaction conditions be optimized?

The synthesis involves multi-step protocols, including sulfonylation of pyrrolidine, coupling with thiazole derivatives, and carboxamide formation. Critical steps include:

- Sulfonylation : Reacting pyrrolidine with methylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Thiazole coupling : Using coupling agents like EDCI/HOBt for amide bond formation between the sulfonylated pyrrolidine and 4-phenylthiazol-2-amine .

- Optimization : Microwave-assisted synthesis (e.g., 100°C, 30 minutes) improves yields by 20–25% compared to conventional heating .

Q. How is structural characterization performed for this compound?

Analytical methods include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the pyrrolidine backbone, methylsulfonyl group (δ ~3.0 ppm for CH₃SO₂), and thiazole aromatic protons (δ ~7.2–8.1 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- X-ray crystallography : For absolute stereochemical confirmation in enantiomerically pure samples .

Q. What preliminary biological assays are recommended to assess its activity?

- Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ .

- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions (e.g., sulfonamide hydrolysis)?

Q. How to resolve contradictions in biological activity data across different assay platforms?

- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed incubation times, serum-free conditions) .

- Target engagement studies : Use surface plasmon resonance (SPR) to confirm direct binding to purported targets (e.g., kinases) .

- Metabolic stability testing : Liver microsome assays to rule out rapid degradation as a cause of false negatives .

Q. What computational strategies are effective for predicting its reactivity and binding modes?

- DFT calculations : To model electronic effects of the methylsulfonyl group on pyrrolidine ring puckering .

- Molecular docking : Autodock Vina or Schrödinger Suite for predicting interactions with protein targets (e.g., COX-2, EGFR) .

- MD simulations : GROMACS for assessing conformational stability in aqueous vs. lipid bilayer environments .

Q. How to design experiments to probe its mechanism of action in complex biological systems?

- CRISPR-Cas9 screening : Genome-wide knockout libraries to identify synthetic lethal partners .

- Transcriptomics : RNA-seq to map pathways affected by treatment (e.g., apoptosis, oxidative stress) .

- Chemical proteomics : Activity-based protein profiling (ABPP) with biotinylated analogs to capture binding partners .

Methodological Considerations

Q. What statistical approaches are recommended for optimizing synthetic protocols?

Q. How to validate purity and stability under long-term storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.